molecular formula C10H17NO3 B13163044 Ethyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate

Ethyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate

Cat. No.: B13163044
M. Wt: 199.25 g/mol
InChI Key: HTFRFXSJVAFMTM-UHFFFAOYSA-N
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Description

Ethyl 1-oxa-4-azaspiro[44]nonane-3-carboxylate is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the reaction of an appropriate amine with an epoxide or a lactone under acidic or basic conditions to form the spirocyclic intermediate. This intermediate is then esterified to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Ethyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Material Science: The unique spirocyclic structure can be utilized in the design of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but often include key proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride: This compound is similar in structure but contains a sulfur atom instead of an oxygen atom.

    tert-butyl 3-oxo-7-oxa-1-azaspiro[4.4]nonane-1-carboxylate: This compound has a similar spirocyclic structure but with different substituents.

Uniqueness

Ethyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate is unique due to its specific combination of oxygen and nitrogen atoms within the spirocyclic ring, which can impart distinct chemical and biological properties compared to its analogs.

Biological Activity

Ethyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate is a heterocyclic compound characterized by its unique spirocyclic structure, which includes both oxygen and nitrogen atoms. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The molecular formula of this compound is C10H15NO3C_{10}H_{15}NO_3, with a molecular weight of approximately 199.24 g/mol. Its structure consists of a spirocyclic framework that contributes to its biological activity.

PropertyValue
Molecular FormulaC10H15NO3C_{10}H_{15}NO_3
Molecular Weight199.24 g/mol
CAS Number1236272-33-5
Melting PointNot specified

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of several derivatives, this compound showed notable inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded at concentrations as low as 32 µg/mL, indicating strong antimicrobial potential.

Anticancer Properties

The anticancer activity of this compound has been explored through various studies focusing on its effect on cancer cell lines.

Research Findings:
A series of derivatives based on the spirocyclic structure were synthesized and tested for their cytotoxicity against human cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer). Among these compounds, this compound derivatives exhibited IC50 values below 0.20 µM against the tested cell lines, showcasing significant antiproliferative effects.

Cell LineIC50 (µM)
A549 (Lung Cancer)0.18
MDA-MB-231 (Breast Cancer)0.08
HeLa (Cervical Cancer)0.15

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It is believed to modulate enzyme activity and alter signaling pathways that lead to apoptosis in cancer cells, while also disrupting bacterial cell wall synthesis in microbial applications.

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

ethyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate

InChI

InChI=1S/C10H17NO3/c1-2-13-9(12)8-7-14-10(11-8)5-3-4-6-10/h8,11H,2-7H2,1H3

InChI Key

HTFRFXSJVAFMTM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1COC2(N1)CCCC2

Origin of Product

United States

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